1',3',3'-Trimethyl-7-nitrospiro[chromene-2,2'-indole]
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Overview
Description
1’,3’,3’-Trimethyl-7-nitrospiro[chromene-2,2’-indole] is a photochromic compound known for its ability to change color upon exposure to light. This compound belongs to the spiropyran family and exhibits unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’,3’-Trimethyl-7-nitrospiro[chromene-2,2’-indole] typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 7-nitro-2-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1’,3’,3’-Trimethyl-7-nitrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Photoisomerization: Exposure to UV light induces a reversible transformation between the spiropyran (SP) form and the merocyanine (MC) form.
Thermal Reactions: Heating the compound can revert it from the MC form back to the SP form.
Common Reagents and Conditions:
Photoisomerization: UV light is used to induce the transformation.
Thermal Reactions: Heating at specific temperatures facilitates the conversion.
Major Products Formed:
Merocyanine (MC) Form: Formed upon exposure to UV light.
Spiropyran (SP) Form: Reformed upon heating or exposure to visible light.
Scientific Research Applications
1’,3’,3’-Trimethyl-7-nitrospiro[chromene-2,2’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in various chemical reactions and studies.
Biology: Employed in biological imaging and as a molecular probe.
Medicine: Investigated for potential use in drug delivery systems and as a photoswitchable therapeutic agent.
Industry: Utilized in the development of smart materials, optical data storage, and photoresponsive coatings.
Mechanism of Action
The mechanism of action of 1’,3’,3’-Trimethyl-7-nitrospiro[chromene-2,2’-indole] involves photoisomerization. Upon exposure to UV light, the compound undergoes a structural change from the spiropyran (SP) form to the merocyanine (MC) form. This transformation is reversible, and the compound can revert to the SP form upon heating or exposure to visible light . The molecular targets and pathways involved in this process include the absorption of photons and the subsequent rearrangement of the molecular structure .
Comparison with Similar Compounds
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: Another photochromic spiropyran compound with similar properties.
1’,3’,3’-Trimethyl-8-methoxy-6-nitrospiro[chromene-2,2’-indole]: A derivative with a methoxy group that enhances its photochromic properties.
Uniqueness: 1’,3’,3’-Trimethyl-7-nitrospiro[chromene-2,2’-indole] is unique due to its specific nitro group position, which influences its photochromic behavior and makes it suitable for specialized applications in optical data storage and smart materials .
Properties
IUPAC Name |
1',3',3'-trimethyl-7-nitrospiro[chromene-2,2'-indole] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-18(2)15-6-4-5-7-16(15)20(3)19(18)11-10-13-8-9-14(21(22)23)12-17(13)24-19/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUPYUQQBBOQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=C(C=C4)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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